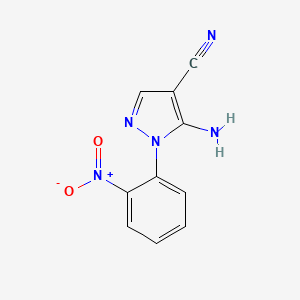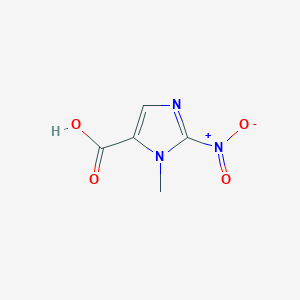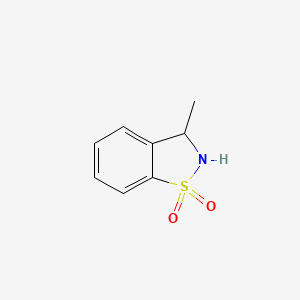
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
説明
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms. The specific compound of interest is further modified with an amino group at the 5-position, a nitrophenyl group at the 1-position, and a carbonitrile group at the 4-position.
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, including those with a 2-nitrophenyl substituent, can be achieved through a one-pot multicomponent protocol. This method utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water, along with sodium dodecyl benzene sulphonate at room temperature. The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine yields the desired pyrazole carbonitriles with high efficiency . Another approach involves a Michael-type addition reaction using (ethoxymethylene)malononitrile and aryl hydrazines, resulting in excellent regio-selectivity and high yields under mild conditions .
Molecular Structure Analysis
The molecular structure of related pyrazole carbonitriles has been determined using X-ray crystallography. For instance, the crystal structure of a dichloro-trifluoromethyl phenyl derivative of pyrazole carbonitrile has been elucidated, providing insights into the reaction mechanism with unsaturated carbonyl compounds . Similarly, the crystal structure of a chloroethyl-substituted pyrazole carbonitrile has been reported, revealing intermolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
The reactivity of pyrazole carbonitriles allows for their transformation into various derivatives with potential applications. For example, the reaction of a pyrazole carbonitrile with unsaturated carbonyl compounds has been investigated, proposing a reaction mechanism . Additionally, pyrazole carbonitriles can be used as key intermediates in the synthesis of novel Schiff bases, which exhibit antimicrobial activity . They can also be transformed into fused heterocyclic systems with biocidal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbonitriles are influenced by their molecular structure. The presence of substituents such as nitro groups and carbonitrile groups can affect the compound's polarity, solubility, and reactivity. The crystal structures of these compounds often exhibit hydrogen bonding and other non-covalent interactions, which can impact their melting points and stability . The regio-selectivity observed during synthesis indicates a high level of control over the chemical properties of the resulting compounds .
科学的研究の応用
Synthesis and Structure Analysis
- Synthesis Methodology : A green, fast, and straightforward procedure for synthesizing compounds related to 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile was described by Al‐Azmi & Shalaby (2018). They used a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile, confirming the structure through various spectroscopic studies.
Synthetic Applications
- Development of Novel Molecules : Novel molecules with various pharmacological activities, such as neurodegenerative and anti-cancer properties, were synthesized from 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds, utilizing green chemistry methods for decent yield (Karati, Kumar, & Mahadik, 2022).
Antimicrobial Activity
- Novel Schiff Bases for Antimicrobial Use : Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives showed significant in vitro antimicrobial activity (Puthran et al., 2019).
Catalytic and Electronic Properties
- Catalytic Synthesis : A facile, one-pot multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives was developed using alumina–silica-supported MnO2 as a recyclable catalyst (Poonam & Singh, 2019).
- Electronic Properties and Spectral Enhancement : A study on 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile revealed its potential antiarthritic property and enhancement of Raman activity when adsorbed with fullerene, showing significant electronic properties ( ).
Corrosion Inhibition
- Inhibition in HCl Solution : Pyranopyrazole derivatives were found effective as inhibitors for mild steel corrosion in HCl solution, showing high inhibition efficiency and mixed-type nature (Yadav et al., 2016).
Safety and Hazards
将来の方向性
While specific future directions for “5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile” are not available, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .
特性
IUPAC Name |
5-amino-1-(2-nitrophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-3-1-2-4-9(8)15(16)17/h1-4,6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKWUGANTHEAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478615 | |
| Record name | 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
65973-69-5 | |
| Record name | 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















